molecular formula C4H5NO B1595007 2-Furanamine CAS No. 29212-67-7

2-Furanamine

Cat. No. B1595007
CAS RN: 29212-67-7
M. Wt: 83.09 g/mol
InChI Key: UTVVREMVDJTZAC-UHFFFAOYSA-N
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Description

2-Furanamine, also known as Furan-2-amine, is a chemical compound with the molecular formula C4H5NO . It has an average mass of 83.089 Da and a mono-isotopic mass of 83.037117 Da .


Synthesis Analysis

A series of new photodegradable poly (furan-amine)s (PFAs) were synthesized by a one-pot, catalyst-free, multicomponent cyclopolymerization between diisocyanides, dialkylacetylene dicarboxylates, and aromatic dialdehydes . Another method involves the reaction between furan-2-carboxaldehyde and various aromatic anilines to yield Schiff’s bases .


Molecular Structure Analysis

The molecular structure of 2-Furanamine consists of 4 carbon atoms, 5 hydrogen atoms, and 1 nitrogen atom . It has a density of 1.1±0.1 g/cm3 .


Physical And Chemical Properties Analysis

2-Furanamine has a boiling point of 147.5±13.0 °C at 760 mmHg and a vapor pressure of 4.4±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.5±3.0 kJ/mol . It has a molar refractivity of 22.8±0.3 cm3 . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

  • Photodegradable Poly(furan-amine)s Synthesis

    • Application Summary : A series of new photodegradable poly(furan-amine)s (PFAs) were synthesized . These PFAs have potential applications in areas where photodegradability is desired.
    • Methods of Application : The PFAs were synthesized by a one-pot, catalyst-free, multicomponent cyclopolymerization between diisocyanides, dialkylacetylene dicarboxylates, and aromatic dialdehydes . All polymerizations were conducted in toluene at 100 °C for 6 h without inert gas protection .
    • Results or Outcomes : The polymers exhibited good solubility in common organic solvents and thermal stability . All the PFAs had high refractive indices in the visible light region (400 nm to 800 nm) . Moreover, the PFAs were substantially degraded by UV irradiation due to the presence of furan rings .
  • Synthesis of Furanic Compounds

    • Application Summary : 2-Furanamine is used in the synthesis of various furanic compounds . These compounds are relevant for the production of high-performance polyamides, such as Kevlar, Nomex, and nylon .
    • Methods of Application : The document provides a detailed procedure for the synthesis of 2-Furanamine and other furanic compounds .
    • Results or Outcomes : The document provides a detailed characterization of the synthesized compounds .

properties

IUPAC Name

furan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c5-4-2-1-3-6-4/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVVREMVDJTZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183470
Record name 2-Furanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furanamine

CAS RN

29212-67-7
Record name 2-Furanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029212677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
LST Cureton, JJ La Scala… - No. ARL-TR-6668 …, 2013 - apps.dtic.mil
… 3.3 Synthesis of 2-Furanamine 2-Furanamine was synthesized according to a method in the literature (15) with changes to accommodate the different starting material, furoic acid (figure …
Number of citations: 1 apps.dtic.mil
JA Ciller, C Seoane, JL Soto - Liebigs Annalen der Chemie, 1985 - Wiley Online Library
… Die N-Benzyliden-2-furanamine 9 werden aus den Oxonitrilen 5 gewonnen. … 2-furanamine~~~~), cyclization of similar 4-oxobutanenitriles leads to formation of a 2-furanamine ring. …
AV Denisenko, AV Tverdokhlebov, AA Tolmachev… - …, 2010 - thieme-connect.com
… Reduction of the benzimidazolium bromides 4 with excess sodium borohydride in methanol furnished the 2-furanamine derivatives 5a-d in 90-95% yield. Despite the fact that the 2-…
Number of citations: 6 www.thieme-connect.com
ME Sitzmann - Journal of Heterocyclic Chemistry, 1979 - Wiley Online Library
… be /V-acetyl-3,5-dinitro-2-furanamine but state that after several crystallizahydrolyzed to form … 3.5-dinitro-2-furanamine, melts in the region of 155 to 160 with decom(19) M. Amorosa and …
Number of citations: 7 onlinelibrary.wiley.com
C Wu, C Ma, Q Li, H Chai, YC He - Bioresource Technology, 2023 - Elsevier
In this study, efficient and sustainable conversion of waste bread (WB) to 5-hydroxymethyl-2-furoamine (HMFA) was achieved in a cascade reaction in betaine:malonic acid (B:MA) − …
Number of citations: 2 www.sciencedirect.com
M Murai - 2010 - repository.kulib.kyoto-u.ac.jp
The in situ generation of transient electrophilic carbenoids from α-diazocarbonyl compounds with various transition metal complexes have been well investigated to apply for various …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
A Padwa, JK Rasmussen… - Journal of the American …, 1976 - ACS Publications
… Irradiation of 24 in benzene afforded Nbenzylidenetetrahydro-2-furanamine (25) (80%) as the only identifiable product. The structure of 25 is based on its spectral properties (see …
Number of citations: 70 pubs.acs.org
VA Shagun, VI Smirnov, AG Mal'kina… - Journal of Structural …, 2003 - Springer
… As shown, 2.5-dihydro-5-imino-2.2-dimethyl-3-furanamine 1a and its isomer, 4.5-dihydro-4-imino-5.5-dimethyl-2furanamine 1b (Fig. 1), differ slightly (E = 5.5 kJ/mol in favor of 1a) in …
Number of citations: 6 link.springer.com
K Yonekura, Y Yoshimura, M Akehi… - … Synthesis & Catalysis, 2018 - Wiley Online Library
… N-Methyl-N,5-diphenyl-2-furanamine (3 kh): The title compound was synthesized using the following reagents and conditions: 1 k (67.0 mg, 0.625 mmol), 2 h (43.5 mg, 0.250 mmol), In(…
Number of citations: 21 onlinelibrary.wiley.com
X Liu, C Jiao, S Cui, Q Liu, X Zhang, G Zhang - ChemCatChem - Wiley Online Library
… Various amine-based nucleophiles including functionalized phenyl amines, 2-naphthylamine, 2-furanamine and benzylamine underwent this transformation efficiently. However, phenol …

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